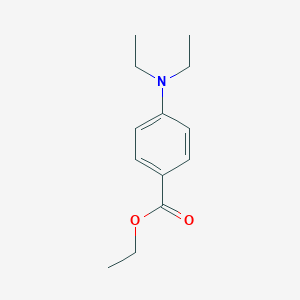

Ethyl 4-diethylaminobenzoate

Description

The exact mass of the compound Ethyl 4-diethylaminobenzoate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 147493. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Aminobenzoates - para-Aminobenzoates - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Ethyl 4-diethylaminobenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-diethylaminobenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-(diethylamino)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2/c1-4-14(5-2)12-9-7-11(8-10-12)13(15)16-6-3/h7-10H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPKFLEVLLPKCIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC=C(C=C1)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50145551 | |

| Record name | Ethyl 4-diethylaminobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50145551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10287-54-4 | |

| Record name | Ethyl 4-(diethylamino)benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10287-54-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-diethylaminobenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010287544 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl p-(diethylamino)benzoate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147493 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 4-diethylaminobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50145551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 4-diethylaminobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.565 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethyl 4-diethylaminobenzoate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/577JW2U7GH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of Ethyl 4-(diethylamino)benzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-(diethylamino)benzoate, often abbreviated as EDB or EDAB, is a tertiary amine and benzoate ester of significant interest in various scientific and industrial fields. While structurally related to the local anesthetic benzocaine, its primary utility lies in its photochemical reactivity. It serves as a highly efficient co-initiator or synergist in radical photopolymerization processes, a critical technology in the manufacturing of coatings, inks, adhesives, and particularly in dental restorative materials.[1] Its ability to mitigate oxygen inhibition and enhance the efficiency of photoinitiators makes it an indispensable component in formulations cured by ultraviolet (UV) and light-emitting diode (LED) light sources.

This technical guide provides a comprehensive overview of the core chemical properties of Ethyl 4-(diethylamino)benzoate, offering field-proven insights for researchers and development professionals. We will delve into its synthesis, physicochemical characteristics, spectroscopic signature, chemical reactivity, and analytical methodologies, providing a robust foundation for its application and study.

Chemical Identity and Structure

A clear understanding of the molecule's identity is fundamental for any scientific application.

-

Systematic IUPAC Name: ethyl 4-(diethylamino)benzoate

-

Common Synonyms: Ethyl p-(diethylamino)benzoate, EDB, EDAB

-

CAS Number: 94-30-4

-

Molecular Formula: C₁₃H₁₉NO₂

-

Molecular Weight: 221.30 g/mol

The molecular structure consists of a central benzene ring substituted at the 1- and 4-positions. An ethyl ester group (-COOCH₂CH₃) is located at position 1, and a diethylamino group (-N(CH₂CH₃)₂) is at position 4.

Caption: Molecular structure of Ethyl 4-(diethylamino)benzoate.

Physicochemical Properties

The physical properties of a compound dictate its handling, formulation, and behavior in various systems. EDB is typically a white to light-yellow crystalline powder.

| Property | Value | Source(s) |

| Appearance | White to light tan crystalline powder | [1] |

| Melting Point | 62-66 °C | [1] |

| Boiling Point | 190-191 °C at 14 mmHg | |

| Solubility | Insoluble in water; Soluble in ethanol, chloroform, methanol | |

| Density | ~1.06 g/cm³ | |

| pKa | 2.56 ± 0.12 (Predicted) |

Spectroscopic Characterization

Spectroscopic data is essential for the unambiguous identification and quality assessment of Ethyl 4-(diethylamino)benzoate.

¹H NMR Spectroscopy

The proton NMR spectrum provides distinct signals corresponding to the ethyl and diethylamino groups, as well as the aromatic protons.

-

Aromatic Protons (AA'BB' system): Two doublets are expected in the aromatic region (~6.6-8.0 ppm). The protons ortho to the electron-donating diethylamino group will be upfield, while those ortho to the electron-withdrawing ester group will be downfield.

-

Ethyl Ester (-OCH₂CH₃): A quartet for the methylene (-CH₂-) protons (~4.3 ppm) and a triplet for the methyl (-CH₃) protons (~1.3 ppm).

-

Diethylamino (-N(CH₂CH₃)₂): A quartet for the methylene (-CH₂-) protons (~3.4 ppm) and a triplet for the methyl (-CH₃) protons (~1.1 ppm).

¹³C NMR Spectroscopy

The carbon NMR spectrum complements the ¹H NMR data for structural confirmation. Key expected chemical shifts include:

-

Carbonyl Carbon (-C=O): ~166 ppm

-

Aromatic Carbons: Signals between ~110-153 ppm

-

Ethyl Ester Carbons: ~60 ppm (-OCH₂-) and ~14 ppm (-CH₃)

-

Diethylamino Carbons: ~44 ppm (-NCH₂-) and ~12 ppm (-CH₃)

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of key functional groups.

-

C=O Stretch (Ester): A strong, sharp absorption band around 1700-1715 cm⁻¹.

-

C-O Stretch (Ester): Strong bands in the 1270-1300 cm⁻¹ region.

-

C-N Stretch (Aromatic Amine): Absorption in the 1340-1360 cm⁻¹ region.

-

Aromatic C=C Stretch: Peaks in the 1600-1610 cm⁻¹ and 1500-1520 cm⁻¹ regions.

-

sp² C-H Stretch (Aromatic): Typically observed just above 3000 cm⁻¹.

-

sp³ C-H Stretch (Alkyl): Observed just below 3000 cm⁻¹.

UV-Visible Spectroscopy

Ethyl 4-(diethylamino)benzoate exhibits strong UV absorption, a property crucial to its function as a photoinitiator synergist.

-

Absorption Maximum (λmax): Approximately 310 nm in ethanol, with a high molar absorptivity (ε ≈ 23,200 M⁻¹cm⁻¹).[2] This strong absorption in the UVA range allows it to efficiently capture light energy.

Synthesis and Manufacturing

The most common and direct laboratory synthesis of Ethyl 4-(diethylamino)benzoate is achieved through the Fischer esterification of 4-(diethylamino)benzoic acid with ethanol, catalyzed by a strong acid. This is an equilibrium-driven reaction.

Caption: Fischer esterification synthesis pathway.

Experimental Protocol: Laboratory-Scale Fischer Esterification

Causality: The use of excess ethanol and a strong acid catalyst (like sulfuric acid) is crucial. Excess ethanol shifts the reaction equilibrium towards the product side according to Le Châtelier's principle. The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon significantly more electrophilic and thus more susceptible to nucleophilic attack by the weakly nucleophilic ethanol.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-(diethylamino)benzoic acid (1.0 eq), absolute ethanol (10-20 eq, serving as both reactant and solvent), and a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).[3][4][5]

-

Heating: Heat the mixture to reflux and maintain for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting carboxylic acid.

-

Workup - Neutralization: After cooling to room temperature, slowly pour the reaction mixture into a beaker containing cold water or ice. Cautiously neutralize the excess acid by the slow, portion-wise addition of a base, such as a saturated sodium bicarbonate or 10% sodium carbonate solution, until gas evolution ceases and the pH is basic (pH > 8).[6] This step is critical to deprotonate the amine and precipitate the water-insoluble ester product.

-

Extraction: Transfer the neutralized mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent, such as diethyl ether or ethyl acetate (3 x 50 mL).

-

Washing and Drying: Combine the organic extracts and wash sequentially with water and brine. Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate), then filter.

-

Purification: Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane) to yield the final product as a crystalline solid.

Reactivity and Chemical Behavior

Stability

Ethyl 4-(diethylamino)benzoate is stable under normal laboratory conditions.[7] It should be stored in a tightly closed container in a cool, dark place to prevent degradation. It is incompatible with strong oxidizing agents, strong acids, and strong bases.

Role as a Photoinitiator Synergist

The primary chemical utility of EDB is its role as a tertiary amine synergist, particularly for Type II photoinitiators like camphorquinone (CQ), which is widely used in dental composites.[1] Type II photoinitiators do not generate radicals directly upon light absorption but require a co-initiator or synergist to produce the polymerizing species.

Mechanism of Action with Camphorquinone (CQ):

-

Photoexcitation: Upon exposure to blue light (λ ≈ 470 nm), the camphorquinone (CQ) molecule absorbs a photon and is promoted from its ground state (S₀) to an excited singlet state (S₁).

-

Intersystem Crossing (ISC): The excited singlet state (CQ-S₁) rapidly undergoes intersystem crossing to a more stable and longer-lived excited triplet state (CQ-T₁).

-

Electron Transfer: The excited triplet CQ-T₁ is a potent oxidizing agent. It interacts with the electron-rich tertiary amine of EDB, resulting in an electron transfer from the nitrogen atom of EDB to the excited CQ. This forms an exciplex, which then separates into a camphorquinone radical anion and an EDB radical cation.

-

Proton Transfer: A rapid proton transfer then occurs from a carbon atom adjacent (alpha) to the nitrogen of the EDB radical cation to the CQ radical anion.

-

Radical Generation: This proton transfer neutralizes the CQ species to a ketyl radical and, crucially, generates a carbon-centered α-amino radical from the EDB molecule. This α-amino radical is the key species that initiates the polymerization of acrylate or methacrylate monomers in the formulation.

Caption: Mechanism of radical generation from the Camphorquinone/EDB system.

This synergistic mechanism is vital for overcoming oxygen inhibition at the surface of the curing material. The generated α-amino radicals can react with dissolved oxygen, consuming it and allowing polymerization to proceed effectively.

Analytical Methodologies

Rigorous analytical control is necessary to ensure the purity and identity of Ethyl 4-(diethylamino)benzoate for high-performance applications.

Protocol: Purity Determination by Reverse-Phase HPLC

This protocol provides a robust method for assessing the purity of EDB and separating it from potential precursors or degradation products.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

-

Mobile Phase: An isocratic or gradient mixture of acetonitrile (or methanol) and water. A typical starting point is an isocratic mixture of 70:30 (v/v) Acetonitrile:Water. The ratio can be adjusted to optimize the retention time and resolution.[8] Adding 0.1% formic acid or using a phosphate buffer can improve peak shape for any acidic or basic impurities.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at the λmax of EDB, approximately 310 nm. A secondary wavelength, such as 254 nm, can also be monitored.

-

Sample Preparation: Accurately weigh approximately 10 mg of the EDB sample and dissolve it in 10 mL of the mobile phase to create a 1 mg/mL stock solution. Further dilute as necessary to fall within the linear range of the detector. Filter the sample through a 0.45 µm syringe filter before injection.[9]

-

Analysis: Inject 10-20 µL of the prepared sample. The purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks.

This method should be validated for specificity, linearity, accuracy, and precision according to standard ICH guidelines for use in a regulated environment.

Safety and Handling

Ethyl 4-(diethylamino)benzoate requires careful handling due to its potential health effects.

-

Hazard Classification: Classified as a reproductive toxin (Category 1B) and hazardous to the aquatic environment with long-lasting effects.[7][10]

-

GHS Hazard Statements:

-

Precautionary Measures:

-

Storage: Store in a well-ventilated, cool, and dry place, locked up and away from incompatible materials.[7]

Always consult the latest Safety Data Sheet (SDS) before handling this chemical.

References

-

PhotochemCAD. (n.d.). A. Aromatic Hydrocarbons A29. Ethyl 4-(dimethylamino)benzoate. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 4-(dimethylamino)benzoate. National Center for Biotechnology Information. Retrieved from [Link]

- Merey, H. A., & Zaazaa, H. E. (n.d.). Validated simultaneous determination of antipyrine and benzocaine HCl in the presence of benzocaine HCl degradation product. Analytical Methods. Royal Society of Chemistry.

- Google Patents. (n.d.). CN105481707A - Preparation method of ethyl-4-dimethylaminobenzoate intermediate benzocaine.

-

Chemistry LibreTexts. (2021, August 16). 3: Esterification (Experiment). Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Making esters from alcohols and acids | Class experiment. RSC Education. Retrieved from [Link]

-

University of Notre Dame. (2018, July 30). HPLC METHODOLOGY MANUAL. Retrieved from [Link]

- Google Patents. (n.d.). CN101007773A - Process for preparing ethyl p-dimethylaminobenzoate.

-

OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]

-

PhotochemCAD. (n.d.). A. Aromatic Hydrocarbons A29. Ethyl 4-(dimethylamino)benzoate. Retrieved from [Link]

-

Hampford Research Inc. (n.d.). Ethyl-4-dimethylaminobenzoate (EDAB). Retrieved from [Link]

-

Nacco AS. (n.d.). 8. Methods in Developing Mobile Phase Condition for C18 Column. Retrieved from [Link]

-

Lab5 procedure esterification. (n.d.). Retrieved from [Link]

-

Ester Synthesis Lab (Student Handout). (n.d.). Retrieved from [Link]

- Google Patents. (n.d.). CN101863791A - The synthetic method of isooctyl p-dimethylaminobenzoate (EHA).

-

Organomation. (n.d.). GC-MS Sample Preparation. Retrieved from [Link]

- Lunn, G. (2005). HPLC methods for recently approved pharmaceuticals. Wiley-Interscience.

-

SciSpace. (n.d.). Gas chromatography–mass spectrometry (GC–MS) analysis of ethyl acetate root bark extract of Strychnos innocua. Retrieved from [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. photochemcad.com [photochemcad.com]

- 3. Making esters from alcohols and acids | Class experiment | RSC Education [edu.rsc.org]

- 4. personal.tcu.edu [personal.tcu.edu]

- 5. uakron.edu [uakron.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Ethyl 4-dimethylaminobenzoate CAS 10287-53-3 | 841086 [merckmillipore.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. padproject.nd.edu [padproject.nd.edu]

- 10. Ethyl 4-dimethylaminobenzoate(10287-53-3) MS spectrum [chemicalbook.com]

Ethyl 4-diethylaminobenzoate CAS number 10287-53-3

An In-depth Technical Guide to Ethyl 4-(diethylamino)benzoate (CAS 10287-53-3): Properties, Synthesis, and Applications in Advanced Material Science

Introduction

Ethyl 4-(diethylaminobenzoate), often abbreviated as EDB or EDAB, is a tertiary amine and benzoate ester with the CAS number 10287-53-3. While it serves as an intermediate in the synthesis of active pharmaceutical ingredients, its most prominent and impactful role is in polymer science as a highly efficient co-initiator and amine synergist in photopolymerization reactions.[1][2][3] For researchers, scientists, and professionals in material science and formulation chemistry, a deep understanding of EDB's properties, reaction mechanisms, and applications is crucial for developing advanced UV/LED curable systems, dental composites, and other innovative materials.

This guide provides a comprehensive technical overview of Ethyl 4-(diethylaminobenzoate), moving from its fundamental physicochemical properties to its synthesis, mechanistic functions, and practical applications. The narrative is designed to not only present established data but also to explain the causality behind experimental choices, offering field-proven insights for its effective utilization.

Physicochemical and Spectroscopic Profile

The efficacy and behavior of EDB in various systems are rooted in its distinct chemical and physical properties. It presents as a white to pale yellow or light tan crystalline powder.[1][2] A summary of its key properties is presented below.

Table 1: Physicochemical Properties of Ethyl 4-(diethylaminobenzoate)

| Property | Value | Source(s) |

| CAS Number | 10287-53-3 | [1][4][5] |

| Molecular Formula | C₁₁H₁₅NO₂ | [4][6] |

| Molecular Weight | 193.24 g/mol | [1][4] |

| Appearance | White to light tan crystalline powder | [1][2] |

| Melting Point | 62 - 66 °C | [1][2] |

| Boiling Point | 190-191 °C at 14 mmHg | [2] |

| Solubility | Insoluble in water; Soluble in ethanol, chloroform, methanol. | [2][6][7] |

| Density | ~1.060 g/cm³ | [7] |

| pKa | 2.56 ± 0.12 (Predicted) | [2] |

| LogP | 3.2 | [2] |

Spectroscopic Characteristics

The spectroscopic profile of EDB is critical for both its function as a photoinitiator and for its analytical characterization.

-

UV-Visible Spectroscopy: EDB exhibits a strong absorption maximum (λmax) at approximately 310 nm in ethanol, with a molar extinction coefficient (ε) of around 23,200 M⁻¹cm⁻¹.[8] This absorption profile is key to its ability to interact with light-emitting sources (UV lamps, LEDs) in the near-UV range.

-

Fluorescence Spectroscopy: In cyclohexane, EDB displays fluorescence with a quantum yield of 0.29.[8]

-

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are definitive methods for structural confirmation. The spectra are consistent with its structure, showing characteristic peaks for the ethyl group, the N,N-diethyl group, and the para-substituted aromatic ring.[9]

-

Mass Spectrometry: The mass spectrum shows a prominent molecular ion peak at m/z 193, corresponding to its molecular weight.[9]

Synthesis and Purification

Several synthetic routes to Ethyl 4-(diethylaminobenzoate) have been reported, often aiming for high yield, purity, and environmentally benign processes. A common and industrially relevant approach involves the catalytic hydrogenation of an intermediate, which avoids the use of harsh reducing agents.

One robust method starts with the esterification of 4-nitrobenzoic acid, followed by a two-step catalytic hydrogenation process to first reduce the nitro group to an amino group (forming Benzocaine, an important intermediate) and then to perform reductive alkylation of the amine with formaldehyde.[10][11]

Workflow for Synthesis via Catalytic Hydrogenation

Caption: Synthesis workflow for Ethyl 4-(diethylaminobenzoate).

Exemplary Synthesis Protocol

Causality and Self-Validation: This protocol, adapted from patent literature, employs a two-stage hydrogenation.[10] The initial reduction of the nitro group is highly exothermic and must be controlled. The subsequent reductive N-alkylation with formaldehyde is performed in the same reactor, which is efficient. The final purity is validated by the melting point and spectroscopic analysis, ensuring the product meets specifications for sensitive applications like dental materials.

-

Esterification: 4-nitrobenzoic acid is reacted with absolute ethanol in the presence of a solid acid catalyst and a water-carrying agent (e.g., toluene) in a vessel equipped with a reflux condenser and a Dean-Stark trap. The reaction is heated to reflux to drive the esterification by removing water. Upon completion (monitored by TLC or HPLC), the reaction mixture is filtered while hot to remove the catalyst, yielding crude ethyl 4-nitrobenzoate.[11]

-

Hydrogenation Stage 1 (Reduction): The crude ethyl 4-nitrobenzoate is dissolved in a solvent like methanol and charged into a hydrogenation reactor containing a Raney Nickel or Pd/C catalyst under a nitrogen atmosphere. The reactor is pressurized with hydrogen gas (e.g., 1.0 MPa) and heated (e.g., 70 °C). The reaction is monitored by hydrogen uptake until the nitro group is fully reduced to an amine.[10]

-

Hydrogenation Stage 2 (Alkylation): After the initial reduction is complete, formaldehyde (or paraformaldehyde) is added to the reactor. The temperature and hydrogen pressure are increased (e.g., 90 °C, 1.5 MPa) to facilitate reductive amination, forming the diethylamino group.[10]

-

Work-up and Purification: Once the reaction is complete, the reactor is cooled, and the catalyst is removed by filtration. The solvent is then partially removed by distillation.[10]

-

Crystallization: Deionized water is added to the concentrated solution, which is then cooled to 0 to -5 °C with stirring to induce crystallization. The solid product is collected by centrifugation or filtration.[10]

-

Drying: The wet product is dried in a vacuum oven at a low temperature (30-35 °C) to yield pure Ethyl 4-(diethylaminobenzoate) as a white crystalline solid.[10]

Mechanism of Action in Photopolymerization

EDB's primary application is as an amine synergist, particularly for Norrish Type II photoinitiators like camphorquinone (CQ), which is widely used in dental composites.[1][12] Type II initiators do not generate radicals efficiently on their own upon light absorption. They require a co-initiator or synergist, like EDB, to complete the process.

The mechanism involves the following key steps:

-

Photoexcitation: The Type II photoinitiator (e.g., Camphorquinone) absorbs light (hv) and is promoted to an excited singlet state (¹CQ), which then rapidly converts to a more stable, longer-lived excited triplet state (³CQ).

-

Electron Transfer: The excited triplet state initiator (³CQ) interacts with the tertiary amine (EDB). EDB, acting as an electron donor, transfers an electron to ³CQ, forming an exciplex that resolves into a radical cation of the amine (EDB•⁺) and a radical anion of the initiator (CQ•⁻).

-

Proton Transfer: The highly reactive initiator radical anion (CQ•⁻) abstracts a proton (H⁺) from the amine radical cation, typically from a carbon atom alpha to the nitrogen.

-

Radical Generation: This proton transfer step results in two key species: a ketyl radical from the initiator and, critically, a carbon-centered α-amino radical from EDB. The α-amino radical is the primary species that initiates the polymerization of acrylate or methacrylate monomers.

This synergistic interaction is highly efficient and provides a crucial advantage: it mitigates oxygen inhibition. Oxygen is a potent inhibitor of free-radical polymerization as it scavenges and deactivates initiating radicals. The high concentration and reactivity of the amine-derived radicals generated by the EDB system can effectively outcompete the inhibitory effects of oxygen, ensuring a more complete and rapid cure, especially at the surface.[1]

Caption: Photochemical mechanism of EDB with a Type II photoinitiator.

Key Applications in Research and Development

UV/LED Curable Formulations

In industrial applications such as printing inks, adhesives, and coatings, rapid and complete curing is essential. EDB is used with Type II photoinitiators to enhance the efficiency of UV polymerization for various monomers and oligomers.[2][10][13]

-

Causality: The choice of EDB is driven by its high reactivity and its ability to overcome oxygen inhibition, which is a major challenge for thin-film applications that have a high surface-area-to-volume ratio. Its inclusion leads to faster cure speeds and tack-free surfaces. It is typically used at concentrations of 2-8% by weight in the total formulation.[1][13]

Dental and Medical Biomaterials

The most scientifically scrutinized application of EDB is in dental restorative materials.[12][14] It is a standard component of the photoinitiator system in many dental composites, sealants, and cements, almost always paired with camphorquinone.

-

Causality: Dental restorations are cured in the challenging oral environment. The EDB/CQ system is activated by visible blue light (from dental curing lamps, ~470 nm), which is safer for oral tissues than UV light. The efficiency of this system is paramount for achieving a high degree of conversion (DC%) of the methacrylate monomers.[12] A low DC% can lead to poor mechanical properties, higher solubility, and the leaching of unreacted monomers, which can cause cytotoxic effects.[12] Therefore, the selection of an optimized EDB concentration is a critical, self-validating step in the formulation of a safe and effective dental material. It has also been explored in self-curing systems for degradable copolymers used as root canal sealants and bone cements.[14]

Organic and Pharmaceutical Synthesis

EDB serves as a versatile intermediate in organic synthesis.[2][3] The diethylaminobenzoate moiety is a structural component in various target molecules. Its synthesis from p-nitrobenzoic acid also makes its precursor, benzocaine (ethyl 4-aminobenzoate), readily available for other applications, including as a local anesthetic.[11][15]

Analytical and Quality Control Methodologies

Ensuring the purity and identity of EDB is critical for its performance and for the safety of the final product, especially in medical and dental applications.

Table 2: Analytical Techniques for Quality Control of EDB

| Technique | Purpose | Key Parameters & Expected Results |

| HPLC (High-Performance Liquid Chromatography) | Purity assessment and quantification. | Reverse-phase C18 column, mobile phase of acetonitrile/water, UV detection at ~310 nm. Purity should be >99%. |

| FTIR (Fourier-Transform Infrared Spectroscopy) | Identity confirmation. | Characteristic peaks for C=O (ester), C-N (amine), and aromatic C-H bonds. |

| ¹H NMR | Structural verification and purity. | Integration of peaks should correspond to the number of protons in the structure. Absence of solvent or impurity peaks. |

| Melting Point | Purity assessment. | A sharp melting range close to the literature value (e.g., 63-66 °C) indicates high purity. |

| GC-MS (Gas Chromatography-Mass Spectrometry) | Identification and impurity profiling. | A single major peak with a mass spectrum matching the EDB fragmentation pattern. |

Protocol: Purity Assessment by HPLC

This protocol provides a self-validating system for quantifying the purity of an EDB sample against a certified reference standard.

-

Standard Preparation: Accurately weigh a certified EDB reference standard to prepare a stock solution in a 50:50 acetonitrile:water mixture (e.g., 1 mg/mL). Prepare a series of dilutions to create a calibration curve (e.g., 0.5, 0.25, 0.1, 0.05 mg/mL).

-

Sample Preparation: Accurately weigh the EDB sample to be tested and dissolve it in the same solvent to a concentration within the calibration range (e.g., 0.25 mg/mL).

-

Chromatographic Conditions:

-

Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase: Isocratic elution with 60:40 (v/v) acetonitrile:water.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detector: UV-Vis at 310 nm.

-

Column Temperature: 30 °C.

-

-

Analysis: Inject the standards to generate a linear calibration curve (Area vs. Concentration). Inject the test sample in triplicate.

-

Calculation: Determine the concentration of the sample from the calibration curve. Calculate the purity as: (Measured Concentration / Theoretical Concentration) * 100%. The peak area of the main EDB peak relative to the total area of all peaks provides the area percent purity.

Safety, Handling, and Toxicology

While highly effective, EDB is a chemical that requires careful handling.

-

GHS Hazards: According to GHS classifications, EDB may damage fertility or the unborn child (Reproductive toxicity, Category 1B) and is toxic to aquatic life with long-lasting effects.[5][16][17]

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood.[1] Wear appropriate personal protective equipment (PPE), including safety glasses, nitrile gloves, and a lab coat.[7][18] Avoid breathing dust.[7] Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dark, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents, acids, and bases.[1][2] Store below +30°C.[2][5]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations. Avoid release to the environment.[5][17]

Conclusion

Ethyl 4-(diethylaminobenzoate) is a compound of significant industrial and scientific importance. Its role as a high-performance amine synergist in photopolymerization is indispensable in fields ranging from advanced coatings to biomedical materials. A thorough understanding of its physicochemical properties, synthesis, and, most importantly, its photochemical mechanism allows researchers and developers to harness its capabilities effectively and responsibly. By applying rigorous synthesis and purification protocols, and adhering to strict analytical and safety standards, the full potential of this versatile molecule can be realized in the creation of next-generation materials.

References

-

PubChem. Ethyl 4-(dimethylamino)benzoate. National Center for Biotechnology Information. [Link]

- Google Patents.

-

Hampford Research Inc. Ethyl-4-dimethylaminobenzoate (EDAB). [Link]

- Google Patents.

-

Fun, H. K., et al. (2007). Ethyl 4-(dimethylamino)benzoate. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 2), o355. National Center for Biotechnology Information. [Link]

-

Taniguchi, M., & Lindsey, J. S. (2018). A. Aromatic Hydrocarbons A29. Ethyl 4-(dimethylamino)benzoate. PhotochemCAD. [Link]

-

Fisher Scientific. SAFETY DATA SHEET - Ethyl 4-dimethylaminobenzoate. [Link]

-

ResearchGate. Molecular structure of ethyl-4-dimethylaminobenzoate (EDMAB). [Link]

-

European Chemicals Agency (ECHA). Ethyl 4-dimethylaminobenzoate - Registration Dossier. [Link]

-

Cheméo. Chemical Properties of Parbenate (CAS 10287-53-3). [Link]

-

Patsnap Synapse. What is Ethyl Aminobenzoate used for? [Link]

-

QMRO Home. Properties of a Novel Brominated Radiopaque Dental Resin with Ethyl 4-(dimethylamino) Benzoate as a Photoinitiator. [Link]

-

Sinopol. Sinocure® EDB Amine Synergist. [Link]

Sources

- 1. hampfordresearch.com [hampfordresearch.com]

- 2. Ethyl 4-dimethylaminobenzoate | 10287-53-3 [chemicalbook.com]

- 3. Ethyl 4-dimethylaminobenzoate (10287-53-3) at Nordmann - nordmann.global [nordmann.global]

- 4. Ethyl 4-(dimethylamino)benzoate | C11H15NO2 | CID 25127 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Ethyl 4-dimethylaminobenzoate CAS 10287-53-3 | 841086 [merckmillipore.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.no [fishersci.no]

- 8. photochemcad.com [photochemcad.com]

- 9. Ethyl 4-dimethylaminobenzoate(10287-53-3) 13C NMR spectrum [chemicalbook.com]

- 10. CN101007773A - Process for preparing ethyl p-dimethylaminobenzoate - Google Patents [patents.google.com]

- 11. CN105481707A - Preparation method of ethyl-4-dimethylaminobenzoate intermediate benzocaine - Google Patents [patents.google.com]

- 12. qmro.qmul.ac.uk [qmro.qmul.ac.uk]

- 13. Sinocure® EDB Amine Synergist - Ethyl 4-Dimethylaminobenzoate [sinocurechem.com]

- 14. Ethyl 4-(dimethylamino)benzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 15. What is Ethyl Aminobenzoate used for? [synapse.patsnap.com]

- 16. tcichemicals.com [tcichemicals.com]

- 17. echemi.com [echemi.com]

- 18. aksci.com [aksci.com]

An In-Depth Technical Guide to Ethyl 4-(diethylamino)benzoate: Properties, Synthesis, and Applications in Advanced Material Formulation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4-(diethylamino)benzoate is a tertiary amine derivative of ethyl benzoate that has garnered significant interest for its role as a highly effective co-initiator in photopolymerization reactions. This guide provides a comprehensive overview of its fundamental chemical and physical properties, detailed synthesis and characterization protocols, and an in-depth exploration of its applications, with a particular focus on the formulation of advanced materials in the dental and drug delivery fields. The underlying mechanisms of its function as a photoinitiator synergist are elucidated, offering a valuable resource for researchers and professionals engaged in the development of light-curable materials.

Introduction

Ethyl 4-(diethylamino)benzoate, a key molecule in the realm of polymer chemistry, serves as a powerful synergistic agent in photo-initiated polymerization. Its primary function is to act as a co-initiator, particularly in systems employing Type II photoinitiators like camphorquinone. The growing demand for advanced, light-curable materials in fields ranging from dentistry to additive manufacturing has amplified the importance of understanding the nuanced characteristics and applications of such molecules. This guide aims to provide a detailed technical overview for scientists and researchers, enabling the effective utilization of Ethyl 4-(diethylamino)benzoate in material formulation and development.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical and spectroscopic properties of Ethyl 4-(diethylamino)benzoate is crucial for its effective application and quality control.

Molecular and Physical Characteristics

The fundamental molecular and physical properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₁₉NO₂ | [1] |

| Molecular Weight | 221.29 g/mol | [1] |

| CAS Number | 10287-54-4 | [1] |

| Appearance | White to pale yellow crystalline powder | |

| Melting Point | Not well-defined, often used in formulations | |

| Solubility | Soluble in organic solvents such as alcohols, ethyl acetate, and chloroform. | [2] |

Spectroscopic Profile

Spectroscopic analysis is essential for the identification and characterization of Ethyl 4-(diethylamino)benzoate.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR and ¹³C NMR provide detailed information about the molecular structure. The spectra would be expected to show signals corresponding to the ethyl groups on the amine, the ethyl ester group, and the aromatic protons.

-

-

Infrared (IR) Spectroscopy :

-

The IR spectrum is characterized by key absorption bands that confirm the presence of its functional groups. A strong carbonyl (C=O) stretch from the ester is typically observed around 1715 cm⁻¹. C-N stretching vibrations from the diethylamino group and C-H stretches from the alkyl and aromatic moieties are also prominent features.[1]

-

-

UV-Visible (UV-Vis) Spectroscopy :

-

Ethyl 4-(diethylamino)benzoate exhibits strong absorption in the UV region, a critical property for its role in photoinitiation. The absorption maximum is influenced by the solvent environment.[3]

-

Synthesis and Purification

Ethyl 4-(diethylamino)benzoate is commonly synthesized through the Fischer esterification of 4-(diethylamino)benzoic acid with ethanol, catalyzed by a strong acid.

Synthesis Workflow: Fischer Esterification

Caption: Fischer esterification workflow for the synthesis of Ethyl 4-(diethylamino)benzoate.

Detailed Experimental Protocol: Synthesis

-

Reaction Setup : In a round-bottom flask equipped with a reflux condenser, dissolve 4-(diethylamino)benzoic acid in an excess of absolute ethanol.[4][5]

-

Catalyst Addition : Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.[4][5]

-

Reflux : Heat the reaction mixture to reflux and maintain for several hours to drive the equilibrium towards the product.[6] The progress of the reaction can be monitored by thin-layer chromatography.

-

Workup : After cooling, neutralize the excess acid with a saturated solution of sodium bicarbonate.[6]

-

Extraction : Extract the product into an organic solvent such as ethyl acetate.[6]

-

Purification : Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.[7]

Applications in Research and Development

The primary application of Ethyl 4-(diethylamino)benzoate lies in its role as a co-initiator in photopolymerization systems, which is pivotal in various high-tech fields.

Photoinitiator in Dental Materials

Ethyl 4-(diethylamino)benzoate is a key component in light-curable dental resins and composites. It is used in conjunction with a photosensitizer, most commonly camphorquinone (CQ).[8][9]

Upon exposure to blue light (around 470 nm), camphorquinone is excited to its triplet state. The excited camphorquinone then interacts with Ethyl 4-(diethylamino)benzoate, which acts as an electron and proton donor. This interaction generates a reactive free radical from the amine, which in turn initiates the polymerization of the methacrylate monomers in the dental resin.[10]

Caption: Simplified mechanism of photoinitiation involving Camphorquinone and Ethyl 4-(diethylamino)benzoate.

-

Monomer Blend Preparation : Prepare a base monomer blend, for example, a mixture of Bis-GMA (bisphenol A-glycidyl methacrylate) and TEGDMA (triethylene glycol dimethacrylate).[11]

-

Photoinitiator System : Dissolve camphorquinone (e.g., 0.5 mol%) and Ethyl 4-(diethylamino)benzoate (e.g., 0.5-1.0 mol%) in the monomer blend.[8]

-

Filler Incorporation : Add silanized filler particles (e.g., silica, glass) to the resin and mix thoroughly to achieve a homogeneous paste.

-

Curing : Place the formulated resin in a mold and expose it to a dental curing light (blue light, ~470 nm) for a specified duration (e.g., 20-40 seconds) to achieve polymerization.

UV Curing of Coatings

Ethyl 4-(diethylamino)benzoate is also utilized in the formulation of UV-curable coatings for various industrial applications. In these systems, it functions as a synergist with other photoinitiators to enhance the curing speed and efficiency, particularly in pigmented or thicker coatings.[12]

Potential in Drug Delivery Systems

The principles of photopolymerization initiated by systems containing Ethyl 4-(diethylamino)benzoate are being explored for the fabrication of hydrogels and other polymeric matrices for controlled drug release and tissue engineering applications. The ability to spatially and temporally control the polymerization process is a key advantage in creating complex, functional biomaterials.

Conclusion

Ethyl 4-(diethylamino)benzoate is a versatile and highly effective co-initiator for photopolymerization, with its most prominent application in the field of dental materials. Its well-defined physicochemical properties, straightforward synthesis, and understood mechanism of action make it an invaluable tool for researchers and professionals. As the demand for advanced, light-curable materials continues to grow, the importance of compounds like Ethyl 4-(diethylamino)benzoate in enabling these technologies is set to increase.

References

-

PubChem. Ethyl 4-(diethylamino)benzoate. National Center for Biotechnology Information. [Link]

- Al-Ahdal, K., Ilie, N., & Silikas, N. (2020). Properties of a Novel Brominated Radiopaque Dental Resin with Ethyl 4-(dimethylamino) Benzoate as a Photoinitiator.

- Marynaoff, B. E., & Reitz, A. B. (1989). The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects. Chemical Reviews, 89(4), 863–927.

- Ye, Q., Wang, Y., Spencer, P., & Misra, A. (2013). Ethyl-4-(Dimethylamino) benzoate initiation of the spontaneous polymerization of aqueous acidic adhesive formulations in the presence of a base. Journal of Applied Polymer Science, 130(4), 2698–2706.

- European Patent Office. (2022). PROCESS OF MANUFACTURING 2-(4 -DIETHYLAMINO-2 -HYDROXYBENZOYL)BENZOIC ACID HEXYL ESTER (EP 4015500 A1).

-

The Good Scents Company. (n.d.). diethylamino hydroxybenzoyl hexyl benzoate. Retrieved from [Link]

- Grabner, G., Köhler, G., & Zechner, J. (1986). Excited-state dynamics of ethyl 4-(N,N-dimethylamino)benzoate and ethyl 4-(N,N-diethylamino)benzoate in apolar and polar solvents. Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics, 82(1), 125–137.

- Sundar, J. K., Natarajan, V., Arivanandhan, M., Hayakawa, Y., & Natarajan, S. (2010). Ethyl 4-(dimethylamino)benzoate. Acta Crystallographica Section E: Structure Reports Online, 66(2), o355.

-

PubChem. Ethyl 4-(dimethylamino)benzoate. National Center for Biotechnology Information. [Link]

-

OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. [Link]

-

PhotochemCAD. (n.d.). Ethyl 4-(dimethylamino)benzoate. Retrieved from [Link]

- Park, J., Lee, J., & Kim, D. (2012). Photobleaching of camphorquinone during polymerization of dimethacrylate-based resins. Journal of the Korean Chemical Society, 56(4), 478-482.

-

MIT DSpace. (n.d.). 5.310 F17 Experiment 5: Fischer Esterification. Retrieved from [Link]

-

YouTube. (2012, April 10). Organic Mechanism Fischer Esterification 004. [Link]

- Google Patents. (n.d.). CN105481707A - Preparation method of ethyl-4-dimethylaminobenzoate intermediate benzocaine.

-

Scribd. (n.d.). Synthesis of Ester. Retrieved from [Link]

-

Pocket Dentistry. (2017, November 23). Effect of diphenyliodonium hexafluorphosphate on resin cements containing different concentrations of ethyl 4-(dimethylamino)benzoate and 2-(dimethylamino)ethyl methacrylate as co-initiators. Retrieved from [Link]

-

Semantic Scholar. (2022, July 11). Effects of photoinitiators on dental composite resins: a narrative review. Retrieved from [Link]

-

ResearchGate. (n.d.). Fig. S2. (a)UV-vis absorption spectra of ethyl 4-aminobenzoate 12 M.... Retrieved from [Link]

-

ResearchGate. (n.d.). Curing mechanisms in materials for use in esthetic dentistry. Retrieved from [Link]

-

ScholarWorks@BGSU. (n.d.). Radical Photoinitiators for UV-Curing In Industrial Applications. Retrieved from [Link]

-

Organic Syntheses. (n.d.). ethyl 4-aminobenzoate. Retrieved from [Link]

-

Sinocure. (n.d.). Sinocure® CQ - DL-Camphorquinone Photoinitiator for Dental Materials. Retrieved from [Link]

-

BRC Harris. (n.d.). Excerpt from 'Control Techniques Guidelines for Paper, Film, and Foil Coatings'. Retrieved from [Link]

-

MDPI. (2021, February 2). The Photoinitiators Used in Resin Based Dental Composite—A Review and Future Perspectives. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of Esters with Different Flavors using Fisher Esterification. Retrieved from [Link]

-

Solubility of Things. (n.d.). Ethyl benzoate. Retrieved from [Link]

- Google Patents. (n.d.). WO2021170695A1 - Process for isolating 2-(4'-diethylamino-2'-hydroxybenzoyl)benzoic acid hexyl ester.

-

ResearchGate. (n.d.). UV-Vis spectrum of (ethyl 4 hydroxy-3-((E)-(pyren-1-ylimino)methyl)benzoate). Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

-

PubMed. (2020, November 30). Degradation studies of UV filter hexyl 2-[4-(diethylamino)-2-hydroxybenzoyl]-benzoate (DHHB) in aqueous solution. Retrieved from [Link]

-

ResearchGate. (n.d.). LC/MS study of the UV filter hexyl 2-[4-(diethylamino)-2-hydroxybenzoyl]-benzoate (DHHB) aquatic chlorination with sodium hypochlorite. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. Excited-state dynamics of ethyl 4-(N,N-dimethylamino)benzoate and ethyl 4-(N,N-diethylamino)benzoate in apolar and polar solvents - Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 4. scribd.com [scribd.com]

- 5. chem.uoi.gr [chem.uoi.gr]

- 6. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 7. dspace.mit.edu [dspace.mit.edu]

- 8. qmro.qmul.ac.uk [qmro.qmul.ac.uk]

- 9. researchgate.net [researchgate.net]

- 10. WO2021170695A1 - Process for isolating 2-(4'-diethylamino-2'-hydroxybenzoyl)benzoic acid hexyl ester - Google Patents [patents.google.com]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. brcharris.com [brcharris.com]

An In-depth Technical Guide to the Synthesis and Characterization of Ethyl 4-diethylaminobenzoate

This guide provides a comprehensive overview of the synthesis and characterization of Ethyl 4-diethylaminobenzoate, a compound of interest for researchers, scientists, and professionals in drug development. The methodologies detailed herein are presented with an emphasis on the underlying scientific principles and practical insights to ensure reproducibility and a thorough understanding of the processes involved.

Introduction: The Significance of Ethyl 4-diethylaminobenzoate

Ethyl 4-diethylaminobenzoate is a tertiary amine and a benzoate ester. It serves as a key intermediate in the synthesis of various organic molecules and has applications in diverse fields. Its structural features, particularly the diethylamino group and the ethyl ester moiety, make it a valuable building block in medicinal chemistry and materials science. A thorough understanding of its synthesis and characterization is paramount for ensuring the quality and reliability of downstream applications.

Strategic Approach to Synthesis: The Fischer-Speier Esterification

The most common and efficient method for the synthesis of Ethyl 4-diethylaminobenzoate is the Fischer-Speier esterification. This acid-catalyzed reaction involves the esterification of 4-diethylaminobenzoic acid with ethanol. The equilibrium nature of this reaction necessitates strategic choices to drive the reaction towards the product.[1]

Reaction Mechanism

The Fischer esterification proceeds through a nucleophilic acyl substitution mechanism. The key steps involve the protonation of the carboxylic acid, nucleophilic attack by the alcohol, proton transfer, and subsequent elimination of water to form the ester.[2]

Sources

A Spectroscopic Guide to Ethyl 4-diethylaminobenzoate: Structure, Identity, and Purity

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Ethyl 4-diethylaminobenzoate is a crucial intermediate and photoinitiator in various chemical and pharmaceutical applications. Its precise structural confirmation and purity assessment are paramount for ensuring the quality, safety, and efficacy of end products. This technical guide provides a comprehensive analysis of the core spectroscopic techniques—Ultraviolet-Visible (UV-Vis), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy—used to characterize this molecule. Authored from the perspective of a Senior Application Scientist, this document synthesizes theoretical principles with practical, field-proven methodologies, offering researchers a definitive reference for the spectroscopic signature of Ethyl 4-diethylaminobenzoate.

Introduction: The Analytical Imperative for Ethyl 4-diethylaminobenzoate

Ethyl 4-diethylaminobenzoate, a tertiary amine and benzoate ester, serves as a key building block in the synthesis of various organic molecules and is widely used as a co-initiator in photopolymerization processes. Its efficacy in these roles is directly dependent on its chemical structure and purity. Any deviation, whether from residual starting materials, synthetic byproducts, or degradation, can significantly impact reaction kinetics, product yield, and, in pharmaceutical contexts, safety profiles.

Spectroscopic techniques provide a non-destructive, highly specific "fingerprint" of a molecule, making them indispensable tools for quality assurance and control. This guide details the application of UV-Vis, NMR, and IR spectroscopy to provide an unambiguous identification of Ethyl 4-diethylaminobenzoate.

Molecular Structure and Spectroscopic Correlation

To effectively interpret spectroscopic data, one must first understand the molecular structure and its constituent functional groups. Ethyl 4-diethylaminobenzoate comprises three key regions: the ethyl ester group, the p-disubstituted benzene ring, and the diethylamino group. Each of these components imparts distinct and measurable characteristics to the overall spectra.

Caption: Molecular structure of Ethyl 4-diethylaminobenzoate.

UV-Visible Spectroscopy: Probing the Conjugated System

Theoretical Basis

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which excites electrons from lower to higher energy molecular orbitals. In Ethyl 4-diethylaminobenzoate, the key chromophore is the extended conjugated system formed by the benzene ring, the carbonyl group of the ester, and the lone pair of electrons on the nitrogen atom of the diethylamino group. This extensive conjugation lowers the energy gap for π → π* electronic transitions, shifting the maximum absorption wavelength (λmax) into the UV-A region.

Experimental Protocol: UV-Vis Spectrum Acquisition

Objective: To determine the wavelength of maximum absorbance (λmax) and the molar absorptivity (ε).

-

Solvent Selection: Choose a UV-transparent solvent. Ethanol is a common and effective choice as it does not absorb in the 200-400 nm range and readily dissolves the analyte.

-

Solution Preparation: Prepare a stock solution of known concentration (e.g., 1 mg/mL) by accurately weighing the Ethyl 4-diethylaminobenzoate and dissolving it in the chosen solvent in a volumetric flask. From this, prepare a dilute solution (e.g., 0.01 mg/mL) to ensure the absorbance falls within the linear range of the spectrophotometer (typically 0.1-1.0 AU).

-

Instrument Setup: Use a dual-beam UV-Vis spectrophotometer. Use matched quartz cuvettes, one for the solvent blank and one for the sample.

-

Blank Correction: Record a baseline spectrum with the solvent-filled cuvette in both the sample and reference beams. This is a critical step to subtract any absorbance from the solvent and cuvettes.

-

Sample Measurement: Replace the blank cuvette in the sample path with the cuvette containing the analyte solution. Scan a spectrum over a range of approximately 200-400 nm.

-

Data Analysis: Identify the wavelength of maximum absorbance (λmax) from the resulting spectrum. Calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance at λmax, c is the molar concentration, and l is the cuvette path length (typically 1 cm).

Data Interpretation

The UV-Vis spectrum of Ethyl 4-diethylaminobenzoate in ethanol exhibits a strong absorption band characteristic of its extended π-conjugated system.

| Parameter | Value | Solvent | Source |

| λmax | 310.25 nm | Ethanol | PhotochemCAD[1] |

| ε (Molar Absorptivity) | 23,200 L·mol⁻¹·cm⁻¹ | Ethanol | PhotochemCAD[1] |

The intense absorption at ~310 nm is a direct result of the electronic transition facilitated by the electron-donating diethylamino group and the electron-withdrawing ethyl ester group conjugated through the benzene ring. This value serves as a key identifier and is useful for quantitative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR spectroscopy is the most powerful technique for elucidating the precise structure of an organic molecule by probing the magnetic environments of atomic nuclei, primarily ¹H (protons) and ¹³C.

Experimental Protocol: NMR Sample Preparation

Objective: To prepare a homogeneous, high-purity sample for NMR analysis.

-

Analyte Preparation: Ensure the Ethyl 4-diethylaminobenzoate sample is dry and free of particulate matter. For ¹H NMR, 5-25 mg is typically sufficient, while ¹³C NMR may require 50-100 mg for a clear spectrum in a reasonable time.

-

Solvent Selection: Use a deuterated solvent to avoid large solvent signals in the ¹H NMR spectrum. Chloroform-d (CDCl₃) is an excellent choice due to its ability to dissolve a wide range of organic compounds.

-

Sample Dissolution: Dissolve the analyte in approximately 0.6-0.7 mL of the deuterated solvent directly in a clean, dry NMR tube.

-

Homogenization: Cap the tube and gently invert it several times to ensure the solution is homogeneous. A brief period in an ultrasonic bath can aid dissolution if needed. Any remaining solid particles will degrade the quality of the spectrum and should be avoided.

-

Internal Standard (Optional but Recommended): Tetramethylsilane (TMS) is often added as an internal standard to provide a reference signal at 0.00 ppm. However, modern spectrometers can also reference the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

¹H NMR Data Interpretation

The ¹H NMR spectrum provides a wealth of information based on chemical shift (δ), signal integration, and spin-spin coupling (multiplicity). Each unique proton environment in the molecule produces a distinct signal.

| Assignment (Label) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Inferred Structure |

| H_d | ~7.89 | Doublet | 2H | Aromatic protons ortho to C=O |

| H_c | ~6.62 | Doublet | 2H | Aromatic protons ortho to N(Et)₂ |

| H_e | ~4.32 | Quartet | 2H | -O-CH₂ -CH₃ |

| H_b | ~3.39 | Quartet | 4H | -N-(CH₂ -CH₃)₂ |

| H_f | ~1.36 | Triplet | 3H | -O-CH₂-CH₃ |

| H_a | ~1.18 | Triplet | 6H | -N-(CH₂-CH₃ )₂ |

(Note: Data is representative and may vary slightly based on experimental conditions. Specific peak values are derived from spectral databases.)

Causality of Chemical Shifts and Multiplicities:

-

Aromatic Protons (H_d, H_c): The protons ortho to the electron-withdrawing ester group (H_d) are deshielded and appear downfield (~7.89 ppm). Conversely, the protons ortho to the strongly electron-donating diethylamino group (H_c) are shielded and appear significantly upfield (~6.62 ppm). Both appear as doublets due to coupling with their aromatic neighbors.

-

Ethyl Groups (H_e, H_f, H_b, H_a): The methylene protons (H_e, H_b) are adjacent to electronegative atoms (O and N, respectively), causing them to be deshielded relative to the methyl protons (H_f, H_a). The quartet multiplicity arises from coupling to the three protons of the adjacent methyl group (n+1 rule), while the triplet arises from coupling to the two protons of the adjacent methylene group.

¹³C NMR Data Interpretation

The ¹³C NMR spectrum indicates the number of unique carbon environments. Due to the molecule's symmetry, 9 distinct signals are expected.

| Chemical Shift (δ, ppm) | Inferred Carbon Assignment |

| ~166.8 | C =O (Ester carbonyl) |

| ~150.8 | Aromatic C -N |

| ~131.4 | Aromatic C H (ortho to C=O) |

| ~122.1 | Aromatic C -C=O |

| ~110.8 | Aromatic C H (ortho to N(Et)₂) |

| ~60.1 | -O-CH₂ -CH₃ |

| ~44.4 | -N-(CH₂ -CH₃)₂ |

| ~14.5 | -O-CH₂-CH₃ |

| ~12.7 | -N-(CH₂-CH₃ )₂ |

(Note: Data is representative and derived from spectral databases like those found on PubChem.)[2]

Causality of Chemical Shifts:

-

Carbonyl Carbon: The ester carbonyl carbon is the most deshielded (~166.8 ppm) due to the strong electron-withdrawing effect of the two adjacent oxygen atoms.

-

Aromatic Carbons: The carbons attached to heteroatoms (C-N and C-C=O) are significantly shifted. The C-N carbon is highly deshielded (~150.8 ppm) due to the nitrogen's electronegativity and resonance effects.

-

Aliphatic Carbons: The carbons directly bonded to nitrogen (-N-C H₂) and oxygen (-O-C H₂) appear downfield (~44.4 and ~60.1 ppm, respectively) compared to the terminal methyl carbons (~12.7 and ~14.5 ppm).

Infrared (IR) Spectroscopy: Identifying Functional Groups

Theoretical Basis

IR spectroscopy measures the absorption of infrared radiation that corresponds to the vibrational energies of chemical bonds. Specific functional groups exhibit characteristic absorption frequencies, making IR an excellent tool for confirming their presence.

Experimental Protocol: ATR-FTIR Analysis

Objective: To obtain a vibrational spectrum of the compound to identify its functional groups.

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (commonly diamond or zinc selenide) is clean. Record a background spectrum of the empty crystal. This is a crucial step to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Sample Application: Place a small amount of the solid Ethyl 4-diethylaminobenzoate powder directly onto the ATR crystal.

-

Apply Pressure: Use the instrument's pressure clamp to ensure firm, uniform contact between the sample and the crystal. Good contact is essential for a high-quality spectrum.

-

Data Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.

-

Cleaning: After analysis, clean the crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft wipe.

Data Interpretation

The IR spectrum of Ethyl 4-diethylaminobenzoate is dominated by several strong, characteristic peaks that confirm its structure.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| ~2970 | Strong | C-H Aliphatic Stretch (from ethyl groups) |

| ~1705 | Very Strong | C=O Ester Carbonyl Stretch |

| ~1600 | Strong | C=C Aromatic Ring Stretch |

| ~1270 | Strong | C-O Ester Stretch |

| ~1170 | Strong | C-N Stretch |

(Note: Data is representative and based on spectra available in public databases.)[2]

Causality of Key Absorptions:

-

C=O Stretch (~1705 cm⁻¹): This is typically the most intense and sharpest peak in the spectrum, providing definitive evidence of the ester carbonyl group. Its position is influenced by conjugation with the aromatic ring.

-

C-H Stretch (~2970 cm⁻¹): The strong absorption just below 3000 cm⁻¹ confirms the presence of the aliphatic C-H bonds in the four ethyl groups.

-

C=C Aromatic Stretch (~1600 cm⁻¹): This peak is characteristic of the carbon-carbon double bonds within the benzene ring.

-

C-O and C-N Stretches (~1270 & ~1170 cm⁻¹): These strong absorptions in the fingerprint region (1400-600 cm⁻¹) correspond to the stretching vibrations of the ester C-O bond and the aromatic C-N bond, respectively.

Integrated Spectroscopic Workflow and Conclusion

The definitive characterization of Ethyl 4-diethylaminobenzoate relies not on a single technique, but on the synergistic interpretation of data from multiple spectroscopic methods.

Caption: Integrated workflow for spectroscopic characterization.

References

-

PubChem. Ethyl 4-(dimethylamino)benzoate. National Center for Biotechnology Information. Available at: [Link].

-

PubChem. Ethyl 4-(diethylamino)benzoate. National Center for Biotechnology Information. Available at: [Link].

-

Royal Society of Chemistry. Supporting Information for "Polymer Supported Pd Catalyzed Carbonylation of Aryl Bromides for the Synthesis of Aryl esters and amides". Available at: [Link].

-

Royal Society of Chemistry. Supporting Information for "A general and efficient copper-catalyzed amination of aryl halides with aqueous ammonia". Available at: [Link].

-

PhotochemCAD. A. Aromatic Hydrocarbons A29. Ethyl 4-(dimethylamino)benzoate. Available at: [Link].

Sources

An In-Depth Technical Guide to the Photophysical Properties of Ethyl 4-diethylaminobenzoate

Foreword: Beyond the Textbook — A Molecule of Intriguing Complexity

To the dedicated researchers, chemists, and drug development professionals, this guide serves as a deep dive into the photophysical intricacies of Ethyl 4-(diethylamino)benzoate (E4DEAB). This molecule, a seemingly simple derivative of the well-studied p-aminobenzoates, presents a fascinating case where classical models of intramolecular charge transfer require a more nuanced interpretation. It is a compound that reminds us that even within established families of chromophores, subtle structural modifications can lead to complex and compelling photophysical behaviors. This guide is structured not as a rigid protocol manual, but as a narrative that follows the scientific inquiry itself—from fundamental electronic transitions to the sophisticated interplay with the solvent environment, culminating in the advanced techniques required to unravel its excited-state dynamics. Our goal is to provide not just the "what," but the critical "why" behind the experimental approaches and the interpretation of their results.

Core Photophysical Profile: Absorption and the Onset of Complexity

At its core, E4DEAB is a classic donor-π-acceptor (D-π-A) system. The diethylamino group serves as a potent electron donor, conjugated through the phenyl ring to the electron-accepting ethyl ester group. This architecture dictates its primary interaction with light.

Electronic Absorption

The absorption of UV light by E4DEAB promotes an electron from the highest occupied molecular orbital (HOMO), primarily localized on the diethylamino-phenyl moiety, to the lowest unoccupied molecular orbital (LUMO), which has significant character on the ethyl benzoate portion. This is a quintessential π→π* transition, giving rise to a strong absorption band in the near-UV region.

For a direct comparative perspective, we can examine the well-characterized and structurally similar Ethyl 4-(dimethylamino)benzoate (EDAB) .

| Compound | Solvent | λabs (nm) | Molar Absorptivity (ε) (M-1cm-1) |

| Ethyl 4-(dimethylamino)benzoate (EDAB) | Ethanol | 310 | 23,200 |

Table 1: Absorption data for the reference compound, Ethyl 4-(dimethylamino)benzoate (EDAB) in ethanol.[1]

E4DEAB exhibits a very similar absorption profile, with its primary absorption maximum also falling in the 310-320 nm range depending on the solvent. This initial absorption event populates a locally excited (LE) state, which is the gateway to the molecule's complex emissive behavior.

The Emissive Pathways: A Tale of Multiple Excited States

The fluorescence behavior of E4DEAB is profoundly sensitive to its environment, a hallmark of molecules undergoing significant charge redistribution upon excitation. Unlike simpler fluorophores, E4DEAB does not exhibit a single, well-behaved emission band. Instead, it presents a fascinating case of dual (and sometimes triple) fluorescence, the nature of which has been a subject of detailed study.

The Dual Fluorescence Phenomenon

In nonpolar solvents such as alkanes, E4DEAB displays a fluorescence band that is notably red-shifted compared to its dimethylamino counterpart, EDAB.[2] While the Twisted Intramolecular Charge Transfer (TICT) model is often invoked to explain such large Stokes shifts in D-π-A molecules, studies suggest a more complex origin for E4DEAB.[2]

The prevailing explanation is not the formation of a fully twisted, charge-separated TICT state, but rather the influential proximity of low-lying nπ* and ππ* electronic states. The energy gap between these states is highly sensitive to the electron-donating strength of the amino group. The greater steric hindrance and inductive effect of the two ethyl groups (compared to methyl groups in EDAB) modify this energy landscape, favoring emission from a highly polar, but not necessarily fully twisted, excited state.[2]

The Role of Solvent Polarity and Exciplex Formation

The complexity deepens in the presence of polar solvents. The highly polar excited state of E4DEAB is strongly stabilized by polar solvent molecules, leading to a significant bathochromic (red) shift in the emission spectrum.

Furthermore, in polar environments, E4DEAB can form fluorescing solute-solvent exciplexes. An exciplex is an excited-state complex formed between the fluorophore and a solvent molecule. This introduces a third emissive species into the system. Time-resolved fluorescence studies in viscous polar solvents like butan-1-ol have revealed a kinetic sequence involving three distinct fluorescent species[2]:

-

FN (Normal Fluorescence): Emission from the initially populated, locally excited (LE) state.

-

FX (Anomalous Fluorescence): Emission from the highly polar, charge-transfer state, which is red-shifted.

-

FA (Exciplex Fluorescence): Emission from the solute-solvent exciplex, which is further red-shifted.

The following diagram illustrates this multi-pathway de-excitation process.

This model highlights the critical role of the solvent not just as a passive medium that stabilizes charge, but as an active participant in the excited-state chemistry of the molecule. The measured excited-state dipole moment of 12.2 Debye for E4DEAB in cyclohexane underscores the significant charge separation that drives these solvent interactions.[2]

Experimental Characterization: A Methodical Approach

To fully characterize the photophysical properties of E4DEAB, a suite of spectroscopic techniques must be employed. The following protocols are designed to be self-validating systems, ensuring robust and reproducible data.

Workflow for Comprehensive Photophysical Analysis

The logical flow of experiments is crucial. One must first understand the ground-state absorption before probing the complexities of the excited state.

Protocol 1: Steady-State Absorption & Emission Spectroscopy

Objective: To determine the absorption and emission maxima and the Stokes shift in various solvents.

Methodology:

-

Preparation: Prepare solutions of E4DEAB in a range of spectroscopic-grade solvents (e.g., cyclohexane, dioxane, acetonitrile, ethanol) with an absorbance of ~0.1 at the excitation wavelength to minimize inner filter effects.

-

Absorption Measurement:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Record the absorbance spectrum from 250 nm to 450 nm in a 1 cm path length quartz cuvette.

-

Identify the wavelength of maximum absorbance (λabs).

-

-

Emission Measurement:

-

Use a calibrated spectrofluorometer.

-

Excite the sample at its λabs.

-

Record the emission spectrum from just above the excitation wavelength to ~600 nm.

-

Identify the wavelength(s) of maximum emission (λem).

-

-

Data Analysis:

-

Calculate the Stokes shift in wavenumbers (cm-1) using the formula: Δν = (1/λabs - 1/λem) * 107.

-

Plot the Stokes shift versus a solvent polarity function (e.g., Lippert-Mataga plot) to assess the change in dipole moment upon excitation.

-

Protocol 2: Relative Fluorescence Quantum Yield (Φf) Determination

Objective: To measure the efficiency of fluorescence in different solvents.

Causality: The comparative method is employed because it circumvents the need to know the absolute photon flux of the excitation source and the absolute detection efficiency of the instrument, factors that make absolute measurements challenging. By comparing to a well-characterized standard under identical conditions, these instrumental factors cancel out.

Methodology:

-

Standard Selection: Choose a suitable fluorescence standard with a known quantum yield whose absorption and emission ranges overlap with E4DEAB (e.g., quinine sulfate in 0.1 M H2SO4, Φf = 0.54).

-

Absorbance Matching: Prepare a series of dilute solutions of both the E4DEAB sample and the standard in their respective solvents. The absorbance of all solutions at the chosen excitation wavelength must be kept below 0.1 to ensure linearity and avoid reabsorption effects.

-

Fluorescence Measurement:

-

Set the excitation wavelength to be the same for both the sample and the standard.

-

Record the corrected fluorescence emission spectrum for each solution.

-

-

Data Analysis:

-

Integrate the area under the corrected emission spectrum for both the sample (IS) and the standard (IR).

-

Measure the absorbance at the excitation wavelength for the sample (AS) and the standard (AR).

-

Calculate the quantum yield of the sample (ΦS) using the following equation: ΦS = ΦR * (IS / IR) * (AR / AS) * (nS2 / nR2) where ΦR is the quantum yield of the reference, and nS and nR are the refractive indices of the sample and reference solvents, respectively.

-

Protocol 3: Fluorescence Lifetime (τf) Measurement via TCSPC

Objective: To measure the decay kinetics of the excited state(s).

Causality: Time-Correlated Single Photon Counting (TCSPC) is the gold standard for lifetime measurements due to its high sensitivity, precision, and ability to resolve multi-exponential decays, which is critical for a molecule like E4DEAB with multiple emissive species.

Methodology:

-

Instrumentation: Utilize a TCSPC system comprising a pulsed light source (e.g., a picosecond diode laser or Ti:Sapphire laser), a high-speed single-photon detector (e.g., a PMT or SPAD), and timing electronics.

-

Data Acquisition:

-

Excite the sample (absorbance < 0.1) at its λabs.

-

Collect the emitted photons at the emission maximum (λem). The electronics measure the time delay between the laser pulse and the detection of an emitted photon.

-

Build a histogram of photon counts versus time over millions of excitation-emission cycles.

-

Record an Instrument Response Function (IRF) using a scattering solution (e.g., Ludox) to measure the temporal profile of the excitation pulse and detector response.

-

-

Data Analysis:

-

Perform deconvolution of the experimental decay curve with the IRF.

-

Fit the decay data to a sum of exponential functions: I(t) = Σ αi exp(-t/τi).

-

For E4DEAB, a bi- or tri-exponential decay model is expected in polar solvents, corresponding to the different emissive species. The lifetimes (τi) and pre-exponential factors (αi) provide quantitative information on the kinetics of the excited-state processes.

-

Summary and Outlook

Ethyl 4-diethylaminobenzoate is a photophysically rich molecule whose behavior transcends simple models. Its sensitivity to the solvent environment is not merely a consequence of a TICT state but is dictated by a complex interplay between proximate nπ* and ππ* states and the formation of specific solute-solvent exciplexes. This makes E4DEAB an excellent candidate for advanced studies in solvation dynamics and as a probe for microenvironments in complex systems.